2-Chloro-1,4-bis(trifluoromethyl)benzene

Description

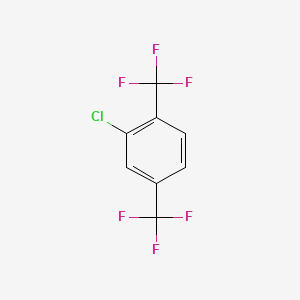

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNVTCBYGYOPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347225 | |

| Record name | 2,5-Bis(trifluoromethyl)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-91-6 | |

| Record name | 2-Chloro-1,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1,4-bis(trifluoromethyl)benzene physical properties

An In-depth Technical Guide to 2-Chloro-1,4-bis(trifluoromethyl)benzene

Introduction

2-Chloro-1,4-bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and two powerful electron-withdrawing trifluoromethyl (CF₃) groups on a benzene ring, imparts a distinct set of physical and chemical properties. These characteristics make it a highly valuable and versatile building block in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.

The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is known to dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the strategic incorporation of chlorine atoms is a common tactic in medicinal chemistry to modulate electronic properties and improve drug efficacy.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical properties, safety protocols, synthesis logic, and strategic applications of 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of all chemical research and development. The identity and purity of 2-Chloro-1,4-bis(trifluoromethyl)benzene are established through a combination of its physical constants and spectroscopic data.

Core Physical Properties

The fundamental physical data for 2-Chloro-1,4-bis(trifluoromethyl)benzene (CAS No: 328-91-6) are summarized below. It is important to note that while data for this specific isomer is available, properties like boiling point and density are often reported for related isomers or can be predicted. For context, the boiling point of the related 1,3-bis(trifluoromethyl)benzene is approximately 120 °C, and its density is 1.514 g/cm³ at 25 °C.[5]

| Property | Value | Source |

| CAS Number | 328-91-6 | |

| Molecular Formula | C₈H₃ClF₆ | |

| Molecular Weight | 248.55 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Aromatic | [7] |

| Solubility | Low solubility in water; soluble in organic solvents | [6] |

| InChI Key | IDNVTCBYGYOPKJ-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and assessing the purity of the compound. While a specific, dedicated spectrum for 2-Chloro-1,4-bis(trifluoromethyl)benzene is not provided in the search results, a typical analytical profile would include:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetrical substitution. The three aromatic protons would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns influenced by their positions relative to the chlorine and CF₃ groups.

-

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR would show two singlets of equal integration, confirming the presence of two distinct trifluoromethyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of Cl, F, and CF₃ radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands in the 1100-1400 cm⁻¹ region, characteristic of C-F stretching vibrations from the CF₃ groups. Aromatic C-H and C=C stretching bands would also be present.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2-Chloro-1,4-bis(trifluoromethyl)benzene requires careful handling to ensure laboratory safety. The safety profile is analogous to other flammable and irritant chlorotrifluoromethylbenzene derivatives.[5]

Hazard Identification and Classification

| Hazard Class | GHS Classification | Precautionary Statements (Examples) |

| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapour.[5] |

| Skin Irritation | Skin Irritant (Category 2) | H315: Causes skin irritation.[5] |

| Eye Irritation | Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[5] |

| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[5] |

Safe Handling and Personal Protective Equipment (PPE)

A rigorous, self-validating safety workflow is essential when working with this substance.

Caption: Self-validating safety workflow for handling halogenated aromatics.

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin thoroughly with water/shower. If irritation persists, seek medical attention.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[9]

Synthesis and Reactivity Overview

The synthesis of bis(trifluoromethyl)benzene derivatives often begins with the corresponding xylene isomer. The general strategy involves the exhaustive chlorination of the methyl groups followed by fluorination.

General Synthesis Pathway

The industrial production of compounds like 2-Chloro-1,4-bis(trifluoromethyl)benzene typically follows a multi-step process that leverages halogen exchange chemistry. A plausible, generalized pathway starts from 2-chloro-p-xylene.

-

Radical Chlorination: The methyl groups of 2-chloro-p-xylene are converted to trichloromethyl (-CCl₃) groups through radical chlorination, often initiated by UV light or a chemical initiator at high temperatures.[10] This step yields 2-Chloro-1,4-bis(trichloromethyl)benzene.

-

Halogen Exchange (Fluorination): The resulting hexachloro compound is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst. This step substitutes the chlorine atoms with fluorine to form the two trifluoromethyl groups.[11]

Caption: Generalized synthetic route to 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Chemical Reactivity

The benzene ring is highly deactivated due to the strong electron-withdrawing effects of the two CF₃ groups and the chlorine atom. This deactivation makes it resistant to typical electrophilic aromatic substitution reactions. However, the compound can participate in nucleophilic aromatic substitution (SₙAr) reactions, where a strong nucleophile displaces the chlorine atom, a process facilitated by the electron-withdrawing substituents.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Chloro-1,4-bis(trifluoromethyl)benzene lies in its role as a strategic building block for creating complex molecules with desirable pharmacological properties. The trifluoromethyl and chloro substituents are not mere decorations; they are powerful tools for fine-tuning the biological activity of a drug candidate.

The Role of Trifluoromethyl Groups in Pharmaceuticals

Incorporating one or more CF₃ groups is a cornerstone of modern drug design for several reasons:[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. This is crucial for oral bioavailability and penetration of the blood-brain barrier.[1]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and affecting its solubility and receptor binding.

-

Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's binding pocket, potentially leading to higher potency.

The Strategic Importance of the Chloro Substituent

The chlorine atom also plays a critical role. It is found in over 250 FDA-approved drugs and serves multiple purposes:[3]

-

Electronic Modulation: As an electron-withdrawing group, it influences the reactivity and electronic distribution of the aromatic ring.

-

Steric Control: It provides steric bulk that can orient the molecule correctly for optimal target engagement or block unwanted metabolic pathways.

-

Synthetic Handle: It serves as a reactive site for further functionalization, typically via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

Caption: Structure-activity relationship of key functional groups.

Conclusion

2-Chloro-1,4-bis(trifluoromethyl)benzene is more than a simple chlorinated aromatic; it is a sophisticated chemical intermediate engineered for high performance in synthesis. Its physical properties, combined with the powerful electronic and steric influence of its substituents, make it an enabling tool for medicinal chemists and material scientists. A thorough understanding of its characteristics, safe handling protocols, and reactivity is paramount for leveraging its full potential in the design and creation of next-generation pharmaceuticals and functional materials.

References

-

LookChem. 2-(chloro-difluoro-methyl)-1,4-bis-trifluoromethyl-benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. [Link]

-

SciSpace. Synthesis, Spectroscopic Characterization (FTIR and Raman), X-Ray, and DFT Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [Link]

- Google Patents. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.

- Google Patents. EP 0953557 A1 - Method for producing bis(trifluoromethyl)benzene.

-

ACS Publications. Production of Bis(trifluoromethyl)benzene. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene.

-

PubChem. 1-Chloro-4-(trifluoromethyl)benzene. [Link]

-

NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 7. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Chloro-1,4-bis(trifluoromethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have carved out a significant niche. Their unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make them invaluable building blocks. Among these, 2-Chloro-1,4-bis(trifluoromethyl)benzene stands out as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies detailed herein are presented to empower researchers and drug development professionals with the knowledge to confidently and efficiently synthesize this versatile molecule.

Strategic Approaches to the Synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene

The synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene primarily revolves around two core strategies: the functionalization of a pre-existing aniline derivative via the Sandmeyer reaction and the direct chlorination of 1,4-bis(trifluoromethyl)benzene. The choice between these routes is often dictated by the availability of starting materials, desired purity, and scalability.

The Sandmeyer Reaction: A Classic and Reliable Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In the context of synthesizing 2-Chloro-1,4-bis(trifluoromethyl)benzene, this approach commences with the diazotization of 2,5-bis(trifluoromethyl)aniline.

1.1.1. Mechanistic Insights

The reaction proceeds in two key stages:

-

Diazotization: 2,5-bis(trifluoromethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Chloro-de-diazoniation: The resulting diazonium salt is then reacted with a copper(I) chloride catalyst. The copper(I) species facilitates the displacement of the diazonium group with a chloride ion, liberating nitrogen gas and forming the desired 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Diagram 1: The Sandmeyer Reaction Pathway

Caption: A simplified workflow of the Sandmeyer reaction for the synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene.

1.1.2. Detailed Experimental Protocol

Materials:

-

2,5-bis(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Ice

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-bis(trifluoromethyl)aniline.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated hydrochloric acid while maintaining the temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry. The rate of addition should be carefully controlled to keep the temperature below 5 °C. The formation of a clear solution indicates the completion of diazotization.

-

-

Preparation of the Copper(I) Chloride Catalyst:

-

Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the prepared copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain a manageable reaction rate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-Chloro-1,4-bis(trifluoromethyl)benzene.

-

Direct Electrophilic Chlorination

An alternative approach to the synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene is the direct electrophilic chlorination of 1,4-bis(trifluoromethyl)benzene. This method, while seemingly more direct, presents challenges in terms of regioselectivity.

1.2.1. Mechanistic Considerations

The trifluoromethyl group is a strongly deactivating and meta-directing group in electrophilic aromatic substitution. However, in 1,4-bis(trifluoromethyl)benzene, all four available positions on the aromatic ring are electronically equivalent. Therefore, the reaction can proceed, but often requires a potent catalyst to overcome the deactivation of the ring. A common catalyst for this transformation is iron(III) chloride (FeCl₃) or other Lewis acids, which polarize the chlorine molecule, generating a more potent electrophile.

Diagram 2: Direct Chlorination Workflow

Caption: A conceptual workflow for the direct chlorination of 1,4-bis(trifluoromethyl)benzene.

1.2.2. General Experimental Protocol

Materials:

-

1,4-bis(trifluoromethyl)benzene

-

Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., N-chlorosuccinimide)

-

Iron(III) chloride (FeCl₃) or another Lewis acid catalyst

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

Procedure:

-

Reaction Setup:

-

In a flask equipped with a stirrer, a gas inlet, and a condenser connected to a trap for excess chlorine, dissolve 1,4-bis(trifluoromethyl)benzene in an inert solvent.

-

Add a catalytic amount of iron(III) chloride.

-

-

Chlorination:

-

Bubble chlorine gas through the solution at a controlled rate. The reaction progress can be monitored by Gas Chromatography (GC).

-

Alternatively, if using a solid chlorinating agent, add it portion-wise to the reaction mixture.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess chlorine.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The desired product is then isolated and purified, typically by distillation or chromatography, to separate it from any unreacted starting material and potential polychlorinated byproducts.

-

Comparative Analysis of Synthesis Pathways

| Feature | Sandmeyer Reaction | Direct Electrophilic Chlorination |

| Starting Material | 2,5-bis(trifluoromethyl)aniline | 1,4-bis(trifluoromethyl)benzene |

| Key Reagents | NaNO₂, HCl, CuCl | Cl₂, FeCl₃ (or other Lewis acid) |

| Regioselectivity | High (predetermined by the starting aniline) | Moderate to low (risk of polychlorination) |

| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Typically room temperature or slightly elevated |

| Advantages | High regioselectivity, clean reaction | More atom-economical in principle |

| Disadvantages | Multi-step process, use of unstable diazonium salts | Potential for byproduct formation, handling of chlorine gas |

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

-

Purification:

-

Vacuum Distillation: Suitable for thermally stable, liquid products. The reduced pressure allows for distillation at a lower temperature, preventing decomposition.

-

Column Chromatography: A versatile technique for separating the desired product from impurities and byproducts based on differential adsorption on a stationary phase (e.g., silica gel).

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure of 2-Chloro-1,4-bis(trifluoromethyl)benzene. The chemical shifts, coupling constants, and integration of the signals provide definitive structural information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides the mass-to-charge ratio of the product, confirming its molecular weight.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups in the molecule.

-

Safety Considerations

-

Handling of Reagents:

-

Concentrated acids and chlorine gas are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

-

Reaction Monitoring:

-

The diazotization and chlorination reactions can be exothermic. Careful control of reagent addition and temperature is crucial to prevent runaway reactions.

-

Conclusion

The synthesis of 2-Chloro-1,4-bis(trifluoromethyl)benzene is a well-established process with the Sandmeyer reaction of 2,5-bis(trifluoromethyl)aniline being a particularly reliable and regioselective method. While direct chlorination offers a more direct route, it often requires careful optimization to control selectivity. The choice of synthetic pathway will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. A thorough understanding of the underlying reaction mechanisms and adherence to safe laboratory practices are paramount for the successful synthesis of this important chemical intermediate.

References

- Title: Process for the preparation of 2-chloro-1,4-bis(trifluoromethyl)

- Title: Preparation of 2-chloro-1,4-bis(trifluoromethyl)

A Spectroscopic Guide to 2-Chloro-1,4-bis(trifluoromethyl)benzene: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Chloro-1,4-bis(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. The presence of two electron-withdrawing trifluoromethyl groups and a chlorine atom on the benzene ring imparts unique electronic and lipophilic properties, making it an attractive building block for medicinal chemists. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectroscopic data of 2-Chloro-1,4-bis(trifluoromethyl)benzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete set of publicly available experimental spectra, this guide will leverage high-quality predicted data, supported by experimental data from structurally analogous compounds, to provide a robust and scientifically sound interpretation. This approach mirrors the real-world challenges faced by researchers where reference data may be scarce, and predictive tools, combined with expert knowledge of spectroscopic principles, become indispensable.

Molecular Structure and Spectroscopic Overview

The structure of 2-Chloro-1,4-bis(trifluoromethyl)benzene presents a distinct substitution pattern on the aromatic ring, which dictates its spectroscopic features. Understanding the interplay of the chloro and trifluoromethyl substituents is key to interpreting the resulting spectra.

Figure 1: Molecular Structure of 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-1,4-bis(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to fully characterize the molecule.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-1,4-bis(trifluoromethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (typically several thousand) will be required to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).

-

Predicted ¹H NMR Data and Interpretation

Due to the substitution pattern, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-3 |

| ~ 7.70 | dd | 1H | H-5 |

| ~ 7.95 | d | 1H | H-6 |

Causality of Chemical Shifts and Coupling:

-

H-6: This proton is ortho to the electron-withdrawing C(CF₃) group and meta to the other C(CF₃) group, and is expected to be the most deshielded proton. It will appear as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the chlorine atom and the C(CF₃) group, leading to significant deshielding. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between two protons and will therefore be split by both H-3 and H-6, resulting in a doublet of doublets.

2-Chloro-1,4-bis(trifluoromethyl)benzene reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Chloro-1,4-bis(trifluoromethyl)benzene with Nucleophiles

Authored by a Senior Application Scientist

Foreword: Understanding the Activated System

2-Chloro-1,4-bis(trifluoromethyl)benzene is a fascinating and highly reactive aromatic compound. Its reactivity is dominated by the powerful electron-withdrawing nature of the two trifluoromethyl (CF₃) groups. These groups, positioned ortho and para to the chlorine atom, fundamentally alter the electronic landscape of the benzene ring. While aromatic rings are typically electron-rich and undergo electrophilic substitution, the profound inductive effects of the two CF₃ groups render the ring electron-deficient. This "activation" makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) , a reaction pathway of immense importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a detailed exploration of the principles governing the reactivity of this substrate with various nucleophiles, offering both mechanistic insights and practical, field-tested protocols.

Part 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr)

Unlike aliphatic SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[2][3] Instead, it proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The stability of the Meisenheimer complex is paramount to the success of the reaction. The strongly electron-withdrawing CF₃ groups at the ortho and para positions are perfectly positioned to stabilize the negative charge of the intermediate through resonance and induction, thereby lowering the activation energy of the reaction.[3][5]

Caption: General mechanism for the SNAr reaction.

Part 2: Reactivity with Key Nucleophile Classes

The activated nature of 2-chloro-1,4-bis(trifluoromethyl)benzene allows it to react with a wide array of nucleophiles. The choice of solvent and base (if required) is critical for optimizing reaction conditions.

Oxygen Nucleophiles: Synthesis of Aryl Ethers

The reaction with alkoxides or phenoxides provides a direct route to valuable aryl ethers. This transformation is analogous to the classical Williamson Ether Synthesis, but occurs on an aromatic substrate.[6][7]

Causality of Experimental Choices:

-

Nucleophile Generation: Alcohols are typically deprotonated in situ using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the more potent alkoxide nucleophile.

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the alkoxide salt without protonating the nucleophile, thus maximizing its reactivity.

-

Temperature: Moderate heating is often required to overcome the activation energy barrier, though the highly activated nature of the substrate may allow for lower reaction temperatures compared to less activated haloarenes.

| Nucleophile | Reagents | Solvent | Temperature (°C) | Product Class |

| Methoxide (CH₃O⁻) | CH₃OH, NaH | DMF | 60-80 | Aryl methyl ether |

| Phenoxide (PhO⁻) | Phenol, K₂CO₃ | DMSO | 80-120 | Diaryl ether |

| tert-Butoxide (tBuO⁻) | KOtBu | THF | 25-50 | Aryl tert-butyl ether |

Nitrogen Nucleophiles: Formation of Anilines and Heterocycles

Reactions with amines are among the most common and synthetically useful applications of this substrate, leading to the formation of highly functionalized anilines which are key building blocks in medicinal chemistry.[8][9]

Causality of Experimental Choices:

-

Base: A base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

-

Excess Amine: In some cases, the amine reactant itself can be used in excess to act as both the nucleophile and the base.

-

Solvent: Polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are excellent choices.

| Nucleophile | Reagents | Solvent | Temperature (°C) | Product Class |

| Ammonia (NH₃) | Aq. NH₃, (optional: Cu catalyst) | NMP | 100-150 | Primary aniline |

| Primary Amines (RNH₂) | RNH₂, K₂CO₃ | DMF | 80-120 | Secondary aniline |

| Secondary Amines (R₂NH) | R₂NH, DIPEA | DMSO | 80-120 | Tertiary aniline |

Sulfur Nucleophiles: Access to Thioethers

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. The reaction provides a straightforward method for synthesizing aryl thioethers.

Causality of Experimental Choices:

-

Thiolate Formation: Thiols (RSH) are readily deprotonated by mild bases like potassium carbonate or sodium hydroxide to form the highly nucleophilic thiolate (RS⁻).[10]

-

Reaction Conditions: These reactions are often rapid and can frequently be performed at or slightly above room temperature.

| Nucleophile | Reagents | Solvent | Temperature (°C) | Product Class |

| Thiophenol (PhSH) | PhSH, K₂CO₃ | Acetonitrile | 25-60 | Diaryl thioether |

| Alkyl Thiol (RSH) | RSH, NaOH | Ethanol/Water | 25-50 | Aryl alkyl thioether |

Part 3: Experimental Protocols and Workflow

Trustworthy protocols are self-validating. The following protocol for the synthesis of N-phenyl-2,4-bis(trifluoromethyl)aniline is a representative example of a typical SNAr reaction with this substrate.

Protocol: Synthesis of N-(2,4-bis(trifluoromethyl)phenyl)aniline

1. Reagent and Glassware Preparation:

-

Ensure all glassware (a 50 mL round-bottom flask, condenser, magnetic stir bar) is oven-dried and cooled under a nitrogen atmosphere.

-

Reagents:

-

2-Chloro-1,4-bis(trifluoromethyl)benzene (1.00 g, 3.75 mmol)

-

Aniline (0.42 g, 4.50 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 0.78 g, 5.63 mmol, 1.5 equiv)

-

Anhydrous Dimethylformamide (DMF, 15 mL)

-

2. Reaction Setup and Execution:

-

To the round-bottom flask, add 2-chloro-1,4-bis(trifluoromethyl)benzene, potassium carbonate, and the magnetic stir bar.

-

Seal the flask with a septum and purge with nitrogen.

-

Add anhydrous DMF via syringe, followed by the aniline.

-

Attach the condenser, ensuring a continued nitrogen atmosphere.

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to yield the pure product.

4. Product Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: A typical experimental workflow for SNAr reactions.

Part 4: Conclusion and Future Outlook

2-Chloro-1,4-bis(trifluoromethyl)benzene serves as a powerful electrophilic aromatic partner in SNAr reactions. The dual activation provided by the CF₃ groups facilitates the efficient formation of C-O, C-N, and C-S bonds under relatively mild conditions. This reactivity profile makes it an indispensable tool for researchers, scientists, and drug development professionals aiming to synthesize complex molecules with tailored properties. Understanding the mechanistic underpinnings and practical considerations outlined in this guide is crucial for harnessing the full synthetic potential of this versatile building block.

References

- Superelectrophiles and the effects of trifluoromethyl substituents.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis of Ethers. YouTube. [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

-

Explain the nucleophilic substitution reaction of chlorobenzene. askIITians. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. ResearchGate. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-1,4-bis(trifluoromethyl)benzene derivatives and analogs

An In-depth Technical Guide to 2-Chloro-1,4-bis(trifluoromethyl)benzene: Synthesis, Reactions, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1,4-bis(trifluoromethyl)benzene, a pivotal fluorinated building block in modern chemistry. We delve into its synthesis, core reactivity, and the strategic application of its derivatives and analogs. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and field-proven insights into the manipulation and utilization of this versatile chemical scaffold. We will explore key derivatization strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by detailed mechanistic diagrams and actionable experimental protocols.

Introduction: The Strategic Importance of a Fluorinated Core

2-Chloro-1,4-bis(trifluoromethyl)benzene (CAS No: 328-91-6) is an aromatic compound distinguished by a chlorine atom and two trifluoromethyl (CF₃) groups positioned at the 1 and 4 carbons of the benzene ring. The trifluoromethyl group is a cornerstone in medicinal and agrochemical chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The presence of two such powerful electron-withdrawing groups on the benzene ring renders the scaffold highly electron-deficient, which profoundly influences its chemical reactivity and makes it a versatile intermediate for complex molecular synthesis.

This guide will illuminate the chemical causality behind the synthetic transformations of this scaffold, providing a robust framework for its application in research and development.

Table 1: Physicochemical Properties of 2-Chloro-1,4-bis(trifluoromethyl)benzene

| Property | Value |

| CAS Number | 328-91-6 |

| Molecular Formula | C₈H₃ClF₆ |

| Molecular Weight | 248.55 g/mol |

| Appearance | Liquid |

| InChI Key | IDNVTCBYGYOPKJ-UHFFFAOYSA-N |

Source: Sigma-Aldrich

Synthesis of the Core Scaffold

The industrial synthesis of bis(trifluoromethyl)benzenes often starts from the corresponding xylenes.[2][3] A common route involves the chlorination of p-xylene to form 1,4-bis(trichloromethyl)benzene, followed by fluorination with hydrogen fluoride (HF) to yield 1,4-bis(trifluoromethyl)benzene.[2][3]

The introduction of the chlorine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. However, the strong deactivating effect of the two CF₃ groups makes this challenging. Alternative strategies may involve starting with a pre-chlorinated xylene and following a similar chlorination/fluorination pathway for the methyl groups.

Core Reactivity and Derivatization Strategies

The reactivity of 2-chloro-1,4-bis(trifluoromethyl)benzene is dominated by the electron-deficient nature of the aromatic ring. This unique electronic profile makes it an excellent substrate for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNA_r_): An Addition-Elimination Pathway

Aromatic rings are typically nucleophilic, but the two strongly electron-withdrawing trifluoromethyl groups reverse this polarity, making the ring electrophilic and susceptible to attack by nucleophiles.[4][5] The reaction proceeds via an "addition-elimination" mechanism, where the nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The electron density of this intermediate is effectively delocalized by the ortho and para CF₃ groups, which stabilizes it and facilitates its formation—this is the rate-determining step.[8] In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Caption: The SNAr Addition-Elimination Mechanism.

Exemplary Protocol: Synthesis of 2-Amino-1,4-bis(trifluoromethyl)benzene

This protocol describes a typical SNAr amination reaction.

Materials:

-

2-Chloro-1,4-bis(trifluoromethyl)benzene (1.0 equiv)

-

Aqueous Ammonia (NH₃, 5.0 equiv)

-

Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To the round-bottom flask, add 2-Chloro-1,4-bis(trifluoromethyl)benzene and DMSO. Stir until fully dissolved.

-

Add the aqueous ammonia solution to the flask.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography on silica gel to obtain the pure 2-Amino-1,4-bis(trifluoromethyl)benzene.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For an electron-deficient aryl chloride like 2-chloro-1,4-bis(trifluoromethyl)benzene, these reactions provide a complementary and highly versatile route to a vast array of derivatives.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organohalide with an organoboron species.[9][10] It is particularly effective for creating biaryl structures, which are common motifs in pharmaceuticals. The reaction tolerates a wide range of functional groups and typically proceeds with high yields.[9][11] The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency, especially with a deactivated aryl chloride.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

2-Chloro-1,4-bis(trifluoromethyl)benzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (a highly active ligand) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene/Water (10:1 mixture)

-

Schlenk flask and nitrogen/argon line

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add 2-Chloro-1,4-bis(trifluoromethyl)benzene, phenylboronic acid, and the toluene/water solvent mixture.

-

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

-

Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the solvent and purify the residue by column chromatography to yield the biaryl product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with amines.[12][13] This method has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance.[12] The reaction's success hinges on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination.[14][15]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Introduction: A Chemist's Perspective on 2-Chloro-1,4-bis(trifluoromethyl)benzene

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-1,4-bis(trifluoromethyl)benzene

2-Chloro-1,4-bis(trifluoromethyl)benzene (CAS No. 328-91-6) is a halogenated aromatic compound of significant interest to the fields of pharmaceutical and materials science. Its structure, featuring a chlorinated and doubly trifluoromethylated benzene ring, presents a unique electronic and steric profile. The trifluoromethyl (-CF3) groups are prized in drug design for their ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, often leading to improved pharmacokinetic profiles.[1][2] The chlorine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[3]

This guide provides a comprehensive overview of the safety and handling protocols for 2-Chloro-1,4-bis(trifluoromethyl)benzene. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide the underlying scientific rationale, empowering researchers to make informed decisions that ensure laboratory safety and experimental integrity. The information herein is synthesized from safety data for the target compound and structurally analogous chemicals, providing a robust framework for risk assessment and management.

Section 1: Hazard Identification and GHS Classification

Based on this analysis, the compound is anticipated to be a flammable liquid that causes irritation to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6] |

GHS Label Elements:

-

Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

-

-

Precautionary Statements (Selected):

Section 2: Properties and Characteristics

Understanding the physical and chemical properties of a substance is critical for designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 328-91-6 | [8] |

| Molecular Formula | C₈H₃ClF₆ | [8] |

| Molecular Weight | 248.55 g/mol | Inferred from Formula |

| Appearance | Likely a clear, colorless to light yellow liquid. | Inferred from analogs[9] |

| Density | ~1.5 - 1.6 g/cm³ at 25 °C | Inferred from analogs[4] |

| Boiling Point | ~120 - 155 °C at 760 mmHg | Inferred from analogs[4] |

| Vapor Pressure | Vapors are likely heavier than air. | Inferred from analogs[9] |

| Stability | Stable under normal storage conditions. | [4] |

| Reactivity | Vapors may form explosive mixtures with air upon intense heating.[4] |

Section 3: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management prioritizes systematic risk reduction. The "Hierarchy of Controls" is a fundamental principle that dictates the preferred order of safety interventions, from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense.

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For 2-Chloro-1,4-bis(trifluoromethyl)benzene, this translates to:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to control flammable and irritating vapors.[10] Ensure eyewash stations and safety showers are readily accessible.[5][10] Use explosion-proof ventilation and electrical equipment due to its flammability.[4][5]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Minimize quantities used and stored. Ensure all personnel are trained on its specific hazards.

-

Personal Protective Equipment (PPE): As a final barrier, appropriate PPE is mandatory.

Section 4: Experimental Protocols: Safe Handling and Use

Adherence to meticulous handling protocols is non-negotiable. The flammability and irritant nature of this compound demand both foresight and precision.

Personal Protective Equipment (PPE) Protocol

-

Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[9][11] This is crucial to protect against splashes of the liquid, which can cause serious eye irritation.[4]

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., Viton, nitrile gloves may offer splash protection but should be changed immediately upon contact). Consult a glove compatibility chart for extended use.

-

Lab Coat: A flame-retardant lab coat is required.[4] Ensure it is fully buttoned with sleeves rolled down.

-

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]

Chemical Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially ignition sources.

-

Grounding: Ground and bond containers when transferring the liquid to prevent static electricity buildup, which can ignite flammable vapors.[4][5] Use only non-sparking tools.[4][5]

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. Avoid pouring in the open air.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never use an open flame.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][11] Decontaminate all surfaces and equipment.

Storage Protocol

-

Store in a tightly sealed, properly labeled container.[4][5]

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5]

-

Store away from heat, sparks, open flames, and strong oxidizing agents.[12]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

Accidental Release (Spill) Response

For any spill, the priority is personal safety. Do not attempt to clean up a spill if you are not trained or equipped to do so.

Caption: A stepwise workflow for responding to a chemical spill.

Small Spill Cleanup Protocol (<100 mL, within a fume hood):

-

Ensure you are wearing the appropriate PPE as described in Section 4.1.

-

Extinguish all nearby ignition sources.[9]

-

Contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9][13]

-

Carefully apply absorbent material over the spill, working from the outside in.

-

Using non-sparking tools, collect the absorbed material into a suitable, sealable container for hazardous waste.[9][13]

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

-

Label the waste container clearly and arrange for disposal according to institutional and local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[4][9]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][9][10] Vapors are heavier than air and may travel to an ignition source and flash back.[5][9] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Section 6: Toxicology and Disposal

Toxicological Profile (Inferred)

Specific toxicological data for 2-Chloro-1,4-bis(trifluoromethyl)benzene is limited. The following is based on data from analogous compounds:

-

Acute Toxicity: Expected to have low acute oral, dermal, and inhalation toxicity.[14] However, inhalation of high concentrations may cause respiratory irritation, dizziness, or drowsiness.[4][14]

-

Irritation: Causes skin and serious eye irritation.[4]

-

Sensitization: Not expected to be a strong skin sensitizer, though weak sensitization is possible.[14]

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[4][11]

-

Germ Cell Mutagenicity: No data available.

Waste Disposal

This material and its container must be disposed of as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Follow all federal, state, and local regulations for hazardous waste disposal. Engage a licensed professional waste disposal service.[4][11][15]

-

Contaminated packaging should be treated as unused product.[11]

Conclusion

2-Chloro-1,4-bis(trifluoromethyl)benzene is a valuable research chemical that can be used safely with appropriate precautions. The core principles of its safe handling revolve around acknowledging its flammability and irritant properties. By implementing robust engineering controls, adhering to meticulous handling protocols, and being prepared for emergencies, researchers can confidently and safely leverage this compound in their pursuit of scientific discovery.

References

-

Safety Data Sheet for 1,3,5-tris(Trifluoromethyl)benzene. Sigma-Aldrich.

-

Safety Data Sheet for 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. Angene Chemical.

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Cole-Parmer.

-

Safety Data Sheet for 1-Chloro-2,4-bis(trifluoromethyl)benzene. Sigma-Aldrich.

-

Safety Data Sheet for 1,4-bis(trifluoromethyl)benzene. Fisher Scientific.

-

Safety Data Sheet for 2,4,6-Trichloroanisole. Sigma-Aldrich.

-

Safety Data Sheet for 1-Chloro-4-(trifluoromethyl)benzene. Airgas.

-

Safety Data Sheet for 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. Fisher Scientific.

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).

-

Safety Data Sheet for 1,3-Bis(trifluoromethyl)benzene. Thermo Fisher Scientific.

-

Safety Data Sheet for 1-Nitro-3,5-bis(trifluoromethyl)benzene. TCI Chemicals.

-

Benzene Code of Practice. ConocoPhillips.

-

Benzene Safety Policy. BP U.S. Pipelines & Logistics.

-

Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).

-

Safety Data Sheet for 1,3-Bis(trifluoromethyl)benzene. Fisher Scientific.

-

2-Chloro-1,4-bis(trifluoromethyl)benzene Product Page. Sigma-Aldrich.

-

Safety Data Sheet for 1,3-Bis(trifluoromethyl)benzene. Fisher Scientific.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC).

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central (PMC), NIH.

-

Reaction of 1,4‐bis(trifluoromethyl)benzene with AlCl3 in CHCl3... ResearchGate.

-

Benzene Safety Information. Rutgers University.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.

-

Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Chloro-1,4-bis(trifluoromethyl)benzene | 328-91-6 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. epa.gov [epa.gov]

A Senior Application Scientist's Guide to 2-Chloro-1,4-bis(trifluoromethyl)benzene: From Sourcing to Purity Verification

For the researcher, scientist, or drug development professional, the integrity of a starting material is the bedrock of reliable and reproducible results. Trivial impurities in a chemical intermediate can lead to unforeseen side reactions, altered biological activity, and invalidated data, costing invaluable time and resources. This guide provides an in-depth technical overview of 2-Chloro-1,4-bis(trifluoromethyl)benzene (CAS No. 328-91-6), a critical building block in modern medicinal chemistry and materials science. We will navigate the complexities of sourcing this compound, scrutinize purity claims, and establish a self-validating protocol for in-house quality control.

The unique molecular architecture of 2-Chloro-1,4-bis(trifluoromethyl)benzene, featuring a chlorinated and bis-trifluoromethylated benzene ring, offers a versatile platform for synthetic transformations. The trifluoromethyl (-CF3) groups are particularly valued in drug design for their ability to enhance metabolic stability, lipophilicity, and binding affinity, while the chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions.[1][2] The presence of chlorine in drug molecules is a well-established strategy, with over 250 FDA-approved drugs containing this halogen, highlighting its importance in modulating physicochemical and pharmacokinetic properties.[3][4]

Given its strategic importance, ensuring the purity of this reagent is not merely a procedural step but a fundamental pillar of scientific rigor.

Part 1: The Supplier and Purity Landscape

Sourcing high-purity 2-Chloro-1,4-bis(trifluoromethyl)benzene requires careful evaluation of commercial suppliers. While many vendors list this compound, the available purity grades can vary, directly impacting experimental outcomes. The most commonly offered purity is around 95%, which may be sufficient for initial synthetic explorations but could be problematic for sensitive applications or late-stage drug development where impurity profiles must be tightly controlled.

Table 1: Representative Suppliers and Offered Purity

| Supplier | Product Name | CAS Number | Offered Purity |

| Sigma-Aldrich (via Matrix Scientific) | 2-Chloro-1,4-bis(trifluoromethyl)benzene | 328-91-6 | 95%[5] |

| Thermo Fisher Scientific | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene* | N/A | 98%[6] |

*Note: This is a related but different compound, highlighting the need for careful verification of the chemical structure and CAS number when ordering.

Expert Insights: Beyond the Label Purity

As a Senior Application Scientist, my experience dictates that the percentage on the label is only the beginning of the story. The critical questions to ask a potential supplier are:

-

What is the analytical method used for purity determination? (e.g., GC-FID, qNMR)

-

Can you provide a lot-specific Certificate of Analysis (CoA)? This document is non-negotiable.

-

What are the identities and typical concentrations of the major impurities? Understanding the impurity profile is often more important than the headline purity figure. Potential impurities could arise from the synthesis process, which often involves the chlorination and fluorination of a p-xylene precursor.[7][8][9] This can lead to isomers or incompletely substituted side-chains.

-

What is the batch-to-batch consistency? For long-term projects or GMP applications, this is a paramount concern.

Part 2: A Self-Validating Protocol for Purity Verification by GC-MS

Trust in a supplier's CoA should always be verified. A robust, self-validating internal Quality Control (QC) process is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds like 2-Chloro-1,4-bis(trifluoromethyl)benzene, providing both quantitative purity data and definitive identification of impurities.[10]

Methodology: Step-by-Step GC-MS Analysis

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the 2-Chloro-1,4-bis(trifluoromethyl)benzene sample.

- Dissolve the sample in 10 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane in a volumetric flask. This creates a stock solution of ~1 mg/mL.

- Prepare a working solution by performing a 1:100 dilution of the stock solution for a final concentration of ~10 µg/mL.

2. Instrumentation & Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating aromatic compounds.

- Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Hold: Hold at 280°C for 5 minutes.

- MSD Parameters:

- Transfer Line: 280°C.

- Ion Source: 230°C.

- Quadrupole: 150°C.

- Scan Range: 40-400 m/z.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

3. The Self-Validating Workflow:

- (A) System Suitability: Before analyzing any samples, inject a solvent blank to ensure no system contamination.

- (B) Standard Injection: Inject a previously characterized, high-purity standard of 2-Chloro-1,4-bis(trifluoromethyl)benzene if available. This confirms the retention time and fragmentation pattern. The NIST Chemistry WebBook is an authoritative source for reference mass spectra.[11]

- (C) Sample Analysis: Inject 1 µL of the prepared sample solution.

- (D) Data Analysis:

- Integrate the total ion chromatogram (TIC).

- Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

- Analyze the mass spectrum of the main peak to confirm its identity (Molecular Ion: m/z 248).

- Analyze the mass spectra of any impurity peaks and attempt to identify them by searching against the NIST library. Common impurities may include isomers or related chlorinated/fluorinated xylenes.[12]

Part 3: Visualization of the QC Workflow

A logical workflow ensures that every batch of starting material is rigorously vetted before use in critical experiments. The following diagram illustrates the decision-making process for qualifying a new batch of 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Caption: Workflow for sourcing and qualifying 2-Chloro-1,4-bis(trifluoromethyl)benzene.

Conclusion

For scientists engaged in high-stakes research and development, the mantra must be "trust, but verify." While 2-Chloro-1,4-bis(trifluoromethyl)benzene is a powerful synthetic intermediate, its utility is directly tied to its purity. By critically evaluating suppliers, demanding comprehensive documentation, and implementing a robust, self-validating analytical workflow like the GC-MS protocol detailed here, researchers can ensure the integrity of their starting materials. This diligence mitigates the risk of experimental failure and builds a foundation of confidence upon which groundbreaking discoveries are made.

References

-

328-84-7 3,4-Dichlorobenzotrifluoride 3,4-二氯三氟甲苯 . Win-Win Chemical. [Link]

-

2-(chloro-difluoro-methyl)-1,4-bis-trifluoromethyl-benzene . LookChem. [Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Method for producing bis(trifluoromethyl)benzene - EP 0953557 A1.

-

Production of Bis(trifluoromethyl)benzene . Industrial & Engineering Chemistry. [Link]

- US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.

- EP0953557B1 - Method for producing bis(trifluoromethyl)benzene.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]

-

Chloromethylation of polyfluoroaromatic compounds . Fluorine notes. [Link]

-

1,4-Bis(trifluoromethyl)benzene (98%) . Amerigo Scientific. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Benzene . NCBI Bookshelf - NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach . RSC Publishing. [Link]

-

Benzene Method no.: 1005 . OSHA. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- . NIST WebBook. [Link]

-

1,4-Bis(trichloromethyl)benzene . Wikipedia. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

CID 161260566 | C16H16Cl4 . PubChem - NIH. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2-Chloro-1,4-bis(trifluoromethyl)benzene | 328-91-6 [sigmaaldrich.com]

- 6. H64221.03 [thermofisher.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 9. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 10. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]

- 12. 1,4-BIS(CHLORODIFLUOROMETHYL)BENZENE | 2629-68-7 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Theoretical Calculations of 2-Chloro-1,4-bis(trifluoromethyl)benzene

This guide provides a detailed technical framework for performing and interpreting theoretical calculations on 2-chloro-1,4-bis(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational chemistry of halogenated and trifluoromethylated aromatic compounds.

Introduction: The Significance of 2-Chloro-1,4-bis(trifluoromethyl)benzene

2-Chloro-1,4-bis(trifluoromethyl)benzene is a multifaceted molecule of significant interest in medicinal chemistry and materials science. The presence of both a chloro substituent and two trifluoromethyl groups on a benzene ring imparts unique electronic and steric properties. Trifluoromethyl groups are known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The chlorine atom further modulates the electronic landscape of the aromatic system, influencing its reactivity and intermolecular interactions.

Theoretical calculations provide a powerful, non-empirical avenue to explore the molecular properties of such compounds. By employing quantum chemical methods, we can predict and understand its geometry, vibrational frequencies, electronic structure, and spectroscopic signatures. This in silico approach is invaluable for rational drug design, the development of new materials, and for complementing and guiding experimental studies.

Core Computational Methodology: Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. Specifically, the B3LYP hybrid functional is a robust choice that has been shown to provide reliable results for a wide range of organic molecules, including substituted benzenes.[2][3][4]

Choice of Basis Set:

The selection of an appropriate basis set is crucial for obtaining accurate results. For 2-chloro-1,4-bis(trifluoromethyl)benzene, a Pople-style basis set such as 6-311++G(d,p) is recommended. Let's break down this choice:

-

6-311G : This triple-zeta basis set provides a more flexible description of the valence electrons compared to smaller basis sets.

-